1-Acetylpyrrolidine-3-carbaldehyde

Description

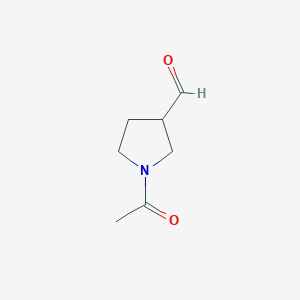

Structure

3D Structure

Properties

IUPAC Name |

1-acetylpyrrolidine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-6(10)8-3-2-7(4-8)5-9/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNWBLATBKISDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations

Electronic and Steric Effects on Pyrrolidine (B122466) Ring Conformation and Reactivity

The five-membered pyrrolidine ring is not planar and typically adopts envelope conformations, primarily the Cγ-exo and Cγ-endo puckers. researchgate.net The equilibrium between these conformers is highly sensitive to the nature and position of substituents on the ring, which exert a combination of steric and electronic effects. These conformational changes, in turn, significantly influence the molecule's reactivity and its interactions with other molecules. nih.govacs.org

Electronic Effects: The electronegativity of substituents plays a crucial role in determining the preferred ring pucker. For instance, studies on 4-substituted prolines have shown that an electronegative substituent in the 4-trans position favors the exo pucker, while a 4-cis electronegative substituent promotes the endo conformation. researchgate.net In difluorinated pyrrolidines, a generalized anomeric effect, resulting from the delocalization of the nitrogen lone pair electrons into the antibonding orbital of a C-F bond (nN→σ*CF), strongly influences the conformational energetics, particularly for α-fluoro isomers. beilstein-journals.org This stereoelectronic effect can override other interactions to enforce a specific ring conformation. beilstein-journals.org

| Factor | Influence on Pyrrolidine Ring Conformation | Research Finding |

| Electronic (Electronegativity) | An electronegative substituent at the 4-trans position favors the Cγ-exo pucker. researchgate.net | In 4-hydroxy- and 4-fluoroprolines, stereoelectronic effects lead to a preference for the exo over the endo ring pucker. researchgate.net |

| Electronic (Anomeric Effect) | A generalized anomeric effect (nN→σ*CF) in α-fluoro isomers imparts a strong conformational bias. beilstein-journals.org | This effect is a key factor in modulating the energetics and stability of difluorinated pyrrolidine stereoisomers. beilstein-journals.org |

| Steric (Bulky Groups) | Sterically demanding groups like tert-butyl at C-4 strongly favor a pseudoequatorial orientation, forcing a specific ring pucker. researchgate.net | In N-acyl (4R)-trans- and (4S)-cis-tertbutyl prolines, the bulky group leads to endo and exo puckers, respectively. researchgate.net |

| Combined Effects | The final ring conformation depends on a complex blend of steric, electronic, and other conformational factors. nih.gov | Substituents on the ring determine its pucker, which in turn influences backbone dihedral angles and the relative energy of cis and trans isomers. nih.govacs.org |

Reaction Mechanisms of N-Acylpyrrolidine Derivatives

The reactivity of N-acylpyrrolidine derivatives is diverse, with reaction pathways influenced by the nature of the acyl group and other substituents. The N-acetyl group in 1-acetylpyrrolidine-3-carbaldehyde (B68228) modifies the nucleophilicity of the ring nitrogen and influences the conformation of the ring itself.

One fundamental reaction is N-acetylation. The synthesis of N-acylpyrrolidines can be achieved by reacting the parent pyrrolidine with an acetylating agent like acetyl chloride or acetic anhydride, often in the presence of a base to neutralize the acid byproduct.

Mechanistic studies on the dehydrogenation of pyrrolidines catalyzed by tris(pentafluorophenyl)borane, B(C6F5)3, reveal a pathway initiated by a B(C6F5)3-mediated hydride abstraction from the carbon alpha to the nitrogen. nih.gov This step forms an iminium borohydride (B1222165) intermediate. Subsequent deprotonation of this iminium salt generates a dihydropyrrole, which can undergo a second hydride abstraction event to ultimately form a pyrrole. nih.gov

Computational studies have elucidated the complex mechanism for the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378). rsc.org This one-pot synthesis involves three main stages:

Michael Addition: The reaction begins with the addition of deprotonated nitromethane to the coumarin substrate. rsc.org

Nef-Type Rearrangement: This is followed by the migration of an oxygen atom within the nitromethyl group. rsc.org

Cyclization: The final stage involves cyclization to form the pyrrolidine ring, which occurs with a very low energy barrier, although a preceding tautomerization step has a high energy barrier. rsc.orgresearchgate.net

The kinetic investigation of N-(benzyl)-2-acetylpyrrolidine and N-(tosyl)-2-acetylpyrrolidine as enzyme inhibitors showed they function via a mixed-type inhibition mechanism. nih.gov This indicates that these derivatives can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

| Reaction | Key Mechanistic Steps | Catalyst/Reagents |

| Dehydrogenation of Pyrrolidines | 1. α-Nitrogen hydride abstraction. 2. Formation of an iminium borohydride. 3. Deprotonation to dihydropyrrole. 4. Second hydride abstraction to form pyrrole. nih.gov | B(C6F5)3 nih.gov |

| Synthesis of Pyrrolidinediones | 1. Michael addition of nitromethane. 2. Nef-type oxygen migration. 3. Tautomerization and cyclization. rsc.org | Base for deprotonation of nitromethane. rsc.org |

| N-Acetylation | Nucleophilic attack of the pyrrolidine nitrogen on the acetylating agent's carbonyl carbon, followed by elimination of a leaving group. | Acetyl chloride, Pyridine |

| Grignard Reaction | Nucleophilic addition of the Grignard reagent to the ester carbonyl, leading to a ketone after a second equivalent of the reagent adds and subsequent workup. nih.gov | Methyl magnesium iodide nih.gov |

Catalytic Approaches in Transformations of Related Pyrrolidine Carbaldehydes

The development of catalytic methods for the synthesis and transformation of pyrrolidine derivatives is a significant area of research, driven by the prevalence of this scaffold in bioactive molecules and organocatalysts. Asymmetric organocatalysis, in particular, has emerged as a powerful tool.

Proline and its derivatives, such as diarylprolinol silyl (B83357) ethers, are highly effective organocatalysts for the asymmetric functionalization of aldehydes and ketones. mdpi.com These catalysts typically operate by forming a nucleophilic enamine or a transient iminium ion with the carbonyl substrate, which then participates in stereocontrolled bond-forming reactions like aldol (B89426) and Michael additions. mdpi.com For instance, pseudotripeptide catalysts featuring an anthranilamide moiety have been shown to be effective in enantioselective direct aldol reactions. mdpi.com

Metal-based catalysts are also widely employed. Rhodium complexes, for example, can mediate carbene transfer reactions, enabling enantioselective cyclopropanation of N-substituted pyridones with diazo compounds. nih.gov Titanium-catalyzed radical [3+2] cycloadditions of N-acylaziridines with alkenes provide a redox-neutral route to functionalized pyrrolidines. organic-chemistry.org Furthermore, cobalt complexes have been used to catalyze the synthesis of pyrrolidines from levulinic acid and aromatic amines through hydrosilylation. organic-chemistry.org A notable palladium-catalyzed diamination of unactivated alkenes using N-fluorobenzenesulfonimide offers another advanced method for constructing the pyrrolidine ring. organic-chemistry.org

These catalytic strategies highlight the versatility of the pyrrolidine framework and provide efficient pathways to complex, often chiral, molecules that would be difficult to access through classical methods.

Applications in Advanced Organic Synthesis

1-Acetylpyrrolidine-3-carbaldehyde (B68228) as a Versatile Chiral Building Block

In the realm of asymmetric synthesis, the use of naturally occurring chiral molecules as starting materials, a strategy known as chiral pool synthesis, is a powerful approach for constructing enantiomerically pure complex molecules. elsevierpure.comescholarship.org this compound serves as an exemplary chiral building block, deriving its stereochemical integrity from precursors like L-proline. rsc.org The pyrrolidine (B122466) ring, being a five-membered nitrogen-containing heterocycle, is a fundamental scaffold in numerous natural products and pharmaceuticals. researchgate.netnih.gov

The versatility of this compound stems from the presence of two distinct functional groups: an aldehyde and an N-acetyl group. This dual functionality allows for a wide array of chemical transformations. The aldehyde group can participate in reactions such as nucleophilic additions, condensations, and reductive aminations, while the N-acetyl group provides stability and influences the stereochemical outcome of reactions. This bifunctionality makes it a highly adaptable intermediate for creating more elaborate heterocyclic structures. Chiral amines and their derivatives are crucial in stereoselective synthesis, acting as resolving agents, chiral auxiliaries, or foundational building blocks. sigmaaldrich.com

The strategic advantage of using a pre-functionalized chiral building block like this compound is the direct incorporation of a defined stereocenter into the target molecule, often simplifying complex synthetic sequences and avoiding challenging enantioselective steps. uvic.ca The synthesis of various N-substituted pyrrolidine derivatives often starts from commercially available materials like L-proline (pyrrolidine-2-carboxylic acid), highlighting the accessibility of this chiral scaffold. nih.gov

Table 1: Functional Group Reactivity in this compound

| Functional Group | Potential Reactions | Synthetic Utility |

| Aldehyde (-CHO) | Wittig reaction, Grignard addition, Aldol (B89426) condensation, Reductive amination | Carbon chain extension, formation of new C-C and C-N bonds, introduction of new functional groups. |

| N-Acetyl (-COCH₃) | Hydrolysis to secondary amine, Reduction | Influences ring conformation and reactivity, allows for further functionalization at the nitrogen atom. |

| Pyrrolidine Ring | Ring-opening, Ring modification | Serves as a rigid, chiral scaffold for constructing polycyclic systems. |

Applications in the Total Synthesis of Complex Molecular Architectures

The utility of this compound and its close derivatives extends to the total synthesis of intricate natural products. A notable example is the use of (S)-acetylpyrrolidine in a convergent synthetic approach to pumiliotoxin alkaloids. acs.org In this synthesis, a highly stereoselective addition to the acetylpyrrolidine derivative was a key step, followed by a palladium-catalyzed intramolecular carbonylation-cyclization to construct the core indolizidine skeleton. acs.org This strategy culminated in the first total synthesis of (+)-pumiliotoxin 225F, demonstrating the power of this building block in achieving complex molecular targets. acs.org

The pyrrolidine scaffold is a recurring structural motif in a wide range of alkaloids, including pyrrolizidines and indolizidines. rsc.org The synthesis of these alkaloid families often leverages the inherent chirality of precursors like proline to control the stereochemistry of the final product. rsc.org The functional handles on this compound provide convenient points for elaboration, enabling chemists to build the complex polycyclic systems characteristic of these natural products.

Table 2: Examples of Natural Product Classes Containing the Pyrrolidine Moiety

| Natural Product Class | Core Structure | Significance |

| Pumiliotoxins | Indolizidine Alkaloid | Cardiotonic and myotonic activity. acs.org |

| Pyrrolizidine Alkaloids | Pyrrolizidine | Wide range of biological activities, often hepatotoxic. rsc.org |

| Indolizidine Alkaloids | Indolizidine | Glycosidase inhibitors, potential therapeutic agents. rsc.org |

| Kainoids | Substituted Pyrrolidine | Excitatory amino acids, neurochemical tools. |

The synthesis of such complex molecules often involves a series of carefully orchestrated steps where the stereocenter from the initial chiral building block dictates the stereochemical outcome of subsequent transformations, a process known as chiral induction. uvic.ca

Integration into Fragment-Based Synthesis and Diversity-Oriented Synthesis (DOS)

In modern drug discovery, fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS) have emerged as powerful strategies for identifying novel therapeutic agents. broadinstitute.orgcam.ac.uk FBDD involves screening libraries of low-molecular-weight compounds (fragments) to identify hits that can be elaborated into more potent drug candidates. whiterose.ac.uk There is a growing emphasis on moving away from flat, aromatic structures towards more three-dimensional, sp³-enriched fragments, as these can explore a wider chemical space and offer better prospects for selectivity and physicochemical properties. nih.govwhiterose.ac.uk

This compound is an ideal candidate for inclusion in such fragment libraries. Its characteristics align well with the principles of modern fragment design:

Three-Dimensionality: The non-planar, saturated pyrrolidine ring provides a defined 3D structure. nih.gov

Functional Handles: The aldehyde and N-acetyl groups serve as points for vector-based elaboration, allowing fragments to be "grown" into more complex molecules once a hit is identified.

Chirality: The presence of a stereocenter allows for the exploration of stereo-specific interactions with biological targets. nih.gov

Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex small molecules from simple starting materials in a few steps. broadinstitute.orgwhiterose.ac.uk The bifunctional nature of this compound allows it to be used in divergent synthetic pathways. For example, the aldehyde can be reacted with a range of nucleophiles, while the N-acetyl group can be hydrolyzed and the resulting secondary amine can be coupled with various carboxylic acids or other electrophiles. This modular approach enables the rapid generation of a library of related, yet structurally diverse, pyrrolidine-based compounds, which is the cornerstone of DOS. broadinstitute.org The synthesis of libraries of spirocyclic scaffolds, which are of great interest in drug discovery, has been achieved using DOS principles starting from simple building blocks. cam.ac.ukcore.ac.uk

Computational Chemistry and Theoretical Studies

Molecular Modeling and Conformational Analysis of 1-Acetylpyrrolidine-3-carbaldehyde (B68228)

The three-dimensional structure of this compound is crucial for its chemical reactivity and biological interactions. Molecular modeling and conformational analysis aim to identify the most stable arrangements of the atoms in space, known as conformers, and to understand the energy landscape of their interconversion.

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is not planar and adopts a puckered conformation to relieve ring strain. researchgate.net This "pseudorotation" allows for a continuous interconversion between various envelope and twist forms. researchgate.net The substituents on the ring, the acetyl group at the nitrogen (N1) and the carbaldehyde group at carbon-3 (C3), significantly influence the conformational preference of the ring.

Furthermore, the orientation of the carbaldehyde group at C3 adds another layer of complexity. The rotation around the C3-C(aldehyde) bond can lead to different spatial arrangements of the aldehyde's carbonyl group with respect to the pyrrolidine ring.

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to determine the geometries and relative energies of the possible conformers. beilstein-journals.orgresearchgate.net These calculations can predict which conformations are most likely to be populated at a given temperature. For similar heterocyclic aldehydes, computational studies have been used to analyze the equilibrium between different conformers. psu.edu

Table 1: Predicted Relative Energies of this compound Conformers

| Conformer | Description | Relative Energy (kcal/mol) |

| A | s-trans amide, aldehyde group pseudo-equatorial | 0.00 |

| B | s-trans amide, aldehyde group pseudo-axial | 1.5 - 2.5 |

| C | s-cis amide, aldehyde group pseudo-equatorial | 3.0 - 4.0 |

| D | s-cis amide, aldehyde group pseudo-axial | 4.5 - 6.0 |

Note: The data in this table is illustrative and based on general principles of conformational analysis of similar molecules. Actual values would require specific computational studies on this compound.

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. nih.govchemrxiv.org By identifying transition states and intermediates, these calculations provide a detailed picture of how reactants are converted into products. nih.goviqce.jp

For this compound, theoretical calculations can be used to investigate various transformations. For instance, in oxidation reactions, calculations can determine the most likely site of attack by an oxidizing agent and the energy barrier for the conversion of the aldehyde to a carboxylic acid. Similarly, for reductions, the mechanism of hydride attack on the aldehyde can be modeled.

A significant area of application is in understanding the stereoselectivity of reactions involving this chiral molecule. For example, in nucleophilic additions to the aldehyde, computational models can predict which face of the carbonyl group is more accessible, leading to the preferential formation of one diastereomer over another. These predictions are based on the calculated energies of the diastereomeric transition states.

Automated reaction path search methods, such as the Global Reaction Route Mapping (GRRM) program, can systematically explore possible reaction pathways without prior assumptions, potentially discovering novel reactions and byproducts. iqce.jp These methods have been successfully used to predict reaction outcomes and guide synthetic efforts. nih.gov

Table 2: Calculated Activation Energies for Key Reactions

| Reaction Type | Reagent | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| Nucleophilic Addition | Grignard Reagent (CH₃MgBr) | 15-20 | Diastereomer A |

| Oxidation | Peroxy Acid | 10-15 | 1-Acetylpyrrolidine-3-carboxylic acid |

| Reduction | Sodium Borohydride (B1222165) | 8-12 | (1-Acetylpyrrolidin-3-yl)methanol |

| Wittig Reaction | Ylide (Ph₃P=CH₂) | 12-18 | 1-Acetyl-3-vinylpyrrolidine |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from quantum chemical calculations.

Prediction of Reactivity and Selectivity in Derivatization Reactions

Computational chemistry provides powerful tools to predict the reactivity and selectivity of this compound in various derivatization reactions. By analyzing the electronic structure of the molecule, it is possible to identify sites that are susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a key concept used in these predictions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The aldehyde group, being electron-withdrawing, influences the energy and distribution of these orbitals.

Nucleophilic Attack: The carbon atom of the aldehyde group is electron-deficient and therefore electrophilic. The LUMO is typically localized on this carbon, making it the primary site for attack by nucleophiles. Computational models can quantify the partial positive charge on this carbon and predict its reactivity towards a range of nucleophiles.

Electrophilic Attack: The oxygen atom of the aldehyde and the nitrogen atom of the acetylated pyrrolidine ring are potential sites for electrophilic attack. The distribution of the HOMO can indicate which of these sites is more nucleophilic.

Density Functional Theory (DFT) calculations can be used to model the transition states of competing reaction pathways, allowing for the prediction of regioselectivity and stereoselectivity. beilstein-journals.org For instance, in a reaction with a multifunctional reagent, calculations can determine whether the reaction will occur preferentially at the aldehyde or the acetyl group.

Furthermore, computational methods can be used to design derivatization strategies to achieve a desired outcome. For example, by modeling the interaction of the molecule with different catalysts or protecting groups, it is possible to predict which conditions will favor the formation of a specific product. This predictive power accelerates the development of new synthetic methodologies and the creation of novel compounds based on the this compound scaffold. nih.gov

Table 3: Predicted Reactivity Indices for this compound

| Atomic Site | Fukui Function (f⁻) for Nucleophilic Attack | Fukui Function (f⁺) for Electrophilic Attack | Predicted Reactivity |

| Aldehyde Carbon | High | Low | Highly susceptible to nucleophiles |

| Aldehyde Oxygen | Low | High | Susceptible to electrophiles/Lewis acids |

| Acetyl Carbonyl Carbon | Moderate | Low | Moderately susceptible to nucleophiles |

| Pyrrolidine Nitrogen | Low | Moderate | Moderately susceptible to electrophiles |

Note: This table provides a qualitative representation of reactivity predictions based on computational principles. The actual values are dependent on the specific computational method used.

Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within 1-Acetylpyrrolidine-3-carbaldehyde (B68228).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. In the context of this compound, both ¹H NMR and ¹³C NMR are crucial for confirming its structure.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals would include those for the acetyl group protons, the protons on the pyrrolidine (B122466) ring, and the aldehyde proton. Discrepancies in the chemical shifts of the aldehyde proton, which can appear in the range of δ 9.5–10.5 ppm, may arise due to solvent effects (e.g., DMSO vs. CDCl₃) or tautomerization. The structures of synthesized N-substituted-2-acetylpyrrolidine derivatives are often characterized by their ¹H-NMR spectral data. nih.govresearchgate.net

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. It is particularly useful for verifying the presence of the aldehyde functionality at the C3 position of the pyrrolidine ring.

A representative, though not identical, ¹H NMR spectrum of a related compound, recorded in water at 600 MHz, shows distinct peaks corresponding to different protons in the molecule. hmdb.ca

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, key characteristic absorption bands would be:

C=O Stretch (Aldehyde): A strong absorption band typically appears in the range of 1740-1720 cm⁻¹. The presence of a strong peak in the 1650-1750 cm⁻¹ region is a clear indicator of a carbonyl group. libretexts.orglibretexts.org For aldehydes specifically, this peak is often observed around 1700-1750 cm⁻¹. libretexts.org

C=O Stretch (Amide): The acetyl group's carbonyl will also show a strong absorption, typically in the range of 1680-1630 cm⁻¹. For instance, in a related pyrrolidine derivative, a strong C=O stretch was observed around 1688 cm⁻¹.

C-H Stretch (Aldehyde): The C-H bond of the aldehyde group exhibits one or two characteristic stretching bands around 2830-2695 cm⁻¹. The presence of two absorption bands at approximately 2800 cm⁻¹ and 2700 cm⁻¹ is a good indicator of an aldehyde group. libretexts.org

C-H Stretch (Alkyl): The C-H bonds of the pyrrolidine ring and the acetyl group will show absorptions in the 3000-2850 cm⁻¹ region. libretexts.org

The following table summarizes the expected IR absorption bands for this compound:

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Aldehyde | C=O Stretch | 1740-1720 |

| Amide | C=O Stretch | 1680-1630 |

| Aldehyde | C-H Stretch | 2830-2695 (often two bands) |

| Alkyl | C-H Stretch | 3000-2850 |

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, mass spectrometry is employed to confirm the molecular ion peak, which corresponds to the molecular weight of the compound (141.17 g/mol ). sigmaaldrich.com High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula with high accuracy. nih.gov

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity validation of this compound. A common method involves using a UV detector set at a specific wavelength, such as 254 nm, to detect the compound as it elutes from the column. HPLC can be coupled with other detectors, such as a mass spectrometer (LC-MS), to provide both separation and mass information, which is particularly useful for identifying impurities. a2bchem.comijphr.com The use of HPLC is also documented for the analysis of related pyrrolidine derivatives. psu.edu

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for the analysis of volatile compounds like this compound. In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the column. nih.gov The separated components then enter the mass spectrometer, where they are ionized and detected, providing a mass spectrum for each component. nih.gov This allows for the identification and quantification of the target compound and any impurities present. ijphr.comnih.gov The formation of related compounds like 2-acetyl-1-pyrroline (B57270) has been investigated using GC-MS. reading.ac.uk

The following table provides an overview of the chromatographic methods used for this compound:

| Technique | Application | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, reaction monitoring | UV detection (e.g., 254 nm), various column types and mobile phases |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment, impurity identification | Capillary column (e.g., DB-5MS), specific temperature programs, mass spectral analysis |

Future Research Directions and Perspectives

Development of Highly Efficient and Sustainable Synthetic Routes

Key areas for development include:

Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods to produce enantiomerically pure 1-Acetylpyrrolidine-3-carbaldehyde (B68228) will be a significant focus. This is particularly important as the stereochemistry of pyrrolidine (B122466) derivatives often dictates their biological activity. nih.govmdpi.com

Flow Chemistry: The use of continuous flow technologies can offer improved safety, scalability, and efficiency compared to traditional batch processes.

Biocatalysis: The use of enzymes to catalyze the synthesis could provide highly selective and environmentally friendly routes to the target molecule.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Multi-component Reactions | High atom economy, reduced waste, operational simplicity. tandfonline.com | Discovery of novel reaction pathways and catalyst systems. |

| Asymmetric Catalysis | Access to enantiomerically pure compounds, crucial for biological applications. mdpi.com | Development of novel chiral catalysts and ligands. |

| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reaction conditions and reactor design. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and engineering for specific transformations. |

Exploration of Novel Reaction Pathways and Derivatization Strategies

The dual functionality of this compound, possessing both an amide and an aldehyde, provides a fertile ground for exploring a wide array of chemical transformations. Future research will undoubtedly focus on leveraging these reactive handles to create diverse libraries of novel compounds. lifechemicals.com

The aldehyde group is particularly versatile and can undergo a variety of reactions, including:

Reductive amination: To introduce diverse amine functionalities.

Wittig and related olefination reactions: To form carbon-carbon double bonds.

Aldol (B89426) and related condensation reactions: To create more complex carbon skeletons.

Oxidation and reduction: To access the corresponding carboxylic acid and alcohol derivatives.

The N-acetyl group can also be manipulated, for instance, through hydrolysis to reveal the secondary amine, which can then be further functionalized. The development of novel derivatization reagents and strategies will be key to expanding the chemical space accessible from this scaffold. nih.gov

Advanced Applications in Target-Oriented Synthesis and Chemical Biology Tools

The unique structural features of this compound make it an attractive building block for the synthesis of complex, biologically active molecules. Its rigid, three-dimensional structure can be exploited to design ligands that fit into specific protein binding pockets. nih.gov

Future applications in this area may include:

Synthesis of Novel Bioactive Compounds: The derivatized products of this compound could be screened for a wide range of biological activities, including as enzyme inhibitors or receptor modulators. nih.gov

Development of Chemical Probes: The aldehyde functionality can be used to attach fluorescent tags or other reporter groups, enabling the creation of chemical probes to study biological processes. youtube.com Aldehyde-reactive probes are of growing interest for imaging and diagnostics. biorxiv.org

| Application Area | Potential Contribution of this compound | Research Focus |

| Target-Oriented Synthesis | As a chiral building block for the synthesis of complex natural products and pharmaceuticals. nih.gov | Elucidation of stereoselective transformations and total synthesis of target molecules. |

| Medicinal Chemistry | As a scaffold for the development of new therapeutic agents. lifechemicals.com | Synthesis and biological evaluation of compound libraries. |

| Chemical Biology | As a platform for the design of chemical probes and tools. youtube.com | Development of novel labeling strategies and imaging agents. |

Interdisciplinary Research Integrating Computational and Experimental Approaches

The synergy between computational and experimental chemistry will be instrumental in accelerating research on this compound. nih.gov Density Functional Theory (DFT) calculations, for example, can be used to predict reaction mechanisms, rationalize stereochemical outcomes, and guide the design of new catalysts and reagents. nih.gov

Future interdisciplinary research could involve:

Computational Screening: In silico screening of virtual compound libraries derived from this compound to identify potential drug candidates.

Mechanistic Studies: Combining experimental kinetics with computational modeling to gain a deeper understanding of reaction pathways. acs.org

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to guide the design of more potent and selective bioactive molecules. researchgate.net

This integrated approach will not only deepen our fundamental understanding of the chemistry of this compound but also streamline the discovery and development of its future applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-Acetylpyrrolidine-3-carbaldehyde, and how are intermediates validated?

- Methodological Answer: The synthesis typically involves acetylation of pyrrolidine derivatives under anhydrous conditions, followed by oxidation to introduce the aldehyde group. Key intermediates are characterized via -NMR (to confirm acetylation at the 1-position) and -NMR (to verify the aldehyde functionality at C3). Mass spectrometry (MS) is used to confirm molecular ion peaks and purity. For example, in analogous syntheses, acetylation steps require catalysts like acetic anhydride with pyridine, while oxidation may employ mild reagents such as Dess-Martin periodinane to avoid over-oxidation .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer: Laboratory handling requires PPE (gloves, goggles), fume hoods for ventilation, and spill containment measures. Safety data for structurally related aldehydes (e.g., azetidine-3-carboxylic acid derivatives) emphasize avoiding inhalation and skin contact due to potential irritancy. Emergency procedures include rinsing exposed areas with water and consulting safety sheets for antidotes .

Q. How is the purity of this compound assessed post-synthesis?

- Methodological Answer: Purity is validated using HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm, coupled with -NMR integration to quantify residual solvents or byproducts. For aldehydes, derivatization with hydrazine reagents can confirm aldehyde content via UV-vis spectroscopy .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the stability of this compound during catalytic coupling reactions?

- Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO) stabilize the aldehyde group but may promote side reactions like aldol condensation at elevated temperatures. In palladium-catalyzed couplings (e.g., Sonogashira or Suzuki-Miyaura), maintaining anhydrous conditions at 60–80°C optimizes yield while minimizing decomposition. Reaction monitoring via TLC or in-situ FTIR is critical to track aldehyde integrity .

Q. What strategies resolve contradictions in -NMR data for this compound derivatives?

- Methodological Answer: Discrepancies in chemical shifts (e.g., aldehyde proton at δ 9.5–10.5 ppm) may arise from solvent effects (DMSO vs. CDCl₃) or tautomerization. Comparative analysis using -NMR and DEPT-135 can differentiate between aldehyde and enol forms. For ambiguous cases, X-ray crystallography provides definitive structural confirmation .

Q. How can computational chemistry predict the reactivity of this compound in multicomponent reactions?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to identify nucleophilic (aldehyde carbon) and electrophilic sites. Solvent effects are incorporated via PCM (Polarizable Continuum Model), while transition-state analysis predicts activation barriers for pathways like imine formation or cycloadditions .

Data-Driven Research Design

Q. What experimental controls are critical when evaluating this compound as a ligand in asymmetric catalysis?

- Methodological Answer: Controls include (i) racemic reactions without the ligand to assess enantioselectivity, (ii) chiral HPLC to quantify enantiomeric excess (ee), and (iii) kinetic studies to rule out background reactions. For reproducibility, ligand-to-metal ratios (1:1 to 1:2) and moisture-free environments must be standardized .

Q. How can researchers optimize the scalability of this compound synthesis without compromising yield?

- Methodological Answer: Batch process optimization involves stepwise temperature gradients during acetylation (0–25°C) and oxidation (25–40°C). Continuous flow systems reduce exothermic risks in scaled-up acetylation. Purity is maintained via inline FTIR monitoring and automated quenching of excess reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.